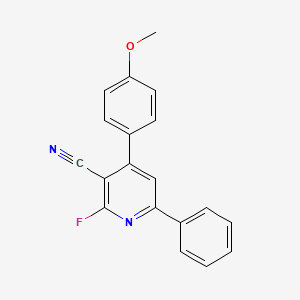![molecular formula C20H16FN3S B11457159 4-(ethylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11457159.png)
4-(ethylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ethylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-(ethylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an aminopyrimidine derivative.
Introduction of the ethylsulfanyl group: This step involves the substitution of a suitable leaving group with an ethylsulfanyl group, often using reagents like ethylthiol.
Addition of the fluorophenyl and phenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
4-(ethylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes several types of chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce certain functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: It has been investigated for its anticancer, antiviral, and anti-inflammatory properties, with some studies showing promising results in preclinical models.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(ethylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways . For example, it may inhibit the activity of certain kinases or receptors by binding to their active sites, thereby blocking their function. This can lead to the modulation of various cellular processes, such as cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar compounds to 4-(ethylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine include other pyrrolo[2,3-d]pyrimidine derivatives, such as :
- 4-(methylsulfanyl)-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-(ethylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-(ethylsulfanyl)-7-(3-fluorophenyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
These compounds share similar structural features but differ in the nature and position of substituents on the pyrimidine ring. The uniqueness of this compound lies in its specific combination of substituents, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C20H16FN3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-ethylsulfanyl-7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H16FN3S/c1-2-25-20-18-17(14-7-4-3-5-8-14)12-24(19(18)22-13-23-20)16-10-6-9-15(21)11-16/h3-13H,2H2,1H3 |
InChI Key |
VTOFOIYGWNMSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=NC2=C1C(=CN2C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B11457080.png)
![2,8-diphenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B11457091.png)
![1-[2,2-Dicyano-1-(diethylamino)eth-1-en-1-yl]-3-phenylcyclopropane-1,2,2-tricarbonitrile](/img/structure/B11457095.png)
![Propan-2-yl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11457101.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11457103.png)
![7-{3-[(2-chlorobenzyl)oxy]phenyl}-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11457106.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide](/img/structure/B11457121.png)
![7-(3-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11457130.png)
![3-Methyl-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11457134.png)
![5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11457136.png)

![2-Methoxy-N-{4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11457163.png)
![N-{2-methyl-6-[(propan-2-ylcarbamoyl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11457167.png)
